molecular formula C18H14ClNO5 B2700680 6-chloro-N-(2,4-dimethoxyphenyl)-2-oxo-2H-chromene-3-carboxamide CAS No. 873577-96-9

6-chloro-N-(2,4-dimethoxyphenyl)-2-oxo-2H-chromene-3-carboxamide

Cat. No.: B2700680
CAS No.: 873577-96-9
M. Wt: 359.76
InChI Key: HNBJNQZZFHKHGP-UHFFFAOYSA-N
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Description

6-chloro-N-(2,4-dimethoxyphenyl)nicotinamide is a chemical compound with the linear formula C14H13ClN2O3 . It has a molecular weight of 292.724 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .


Molecular Structure Analysis

The molecular structure of 6-chloro-N-(2,4-dimethoxyphenyl)nicotinamide is represented by the linear formula C14H13ClN2O3 .


Physical and Chemical Properties Analysis

The boiling point of a similar compound, 2-Pyridinamine, 6-chloro-N-[(2,4-dimethoxyphenyl)methyl]-, is predicted to be 430.0±40.0 °C . Its density is predicted to be 1.251±0.06 g/cm3 .

Scientific Research Applications

Crystallographic Studies

Crystallographic studies of related N-(halophenyl)-chromene-carboxamides have shown these molecules to be essentially planar, exhibiting anti conformations. Such studies are crucial for understanding the molecular geometry and potential intermolecular interactions, which are essential for the development of new materials and drugs. For example, Gomes et al. (2015) detailed the crystal structures of four N-(4-halophenyl)-4-oxo-4H-chromene-3-carboxamides, providing insights into their structural configurations (Gomes, Low, Cagide, & Borges, 2015).

Synthesis and Characterization

The synthesis and characterization of chromene derivatives represent a significant area of research, contributing to the development of new chemical entities with potential applications in drug design and materials science. For instance, Chen, Ye, & Hu (2012) reported on the synthesis and structural identification of a dimethoxy chromene derivative, highlighting the methodological advances in organic synthesis and structural elucidation through NMR and MS techniques (Chen, Ye, & Hu, 2012).

Biological Activity Studies

Research into the biological properties of chromene derivatives has uncovered a range of activities, from antimicrobial to potential anticancer properties. The exploration of these compounds' biological activities can lead to the discovery of new therapeutic agents. For example, Ramaganesh et al. (2010) synthesized a series of chromene-carboxamide derivatives and evaluated their biological properties, providing valuable information for the development of new antimicrobial agents (Ramaganesh, Bodke, & Venkatesh, 2010).

Chemical Reactivity and Applications

Studies on the chemical reactivity of chromene derivatives have led to the development of novel synthetic methodologies and the discovery of new compounds with diverse applications. For instance, El-Gohary et al. (2017) investigated the chemical reactivity of furo[3,2-g]chromene derivatives towards different nitrogen nucleophiles, contributing to the broader understanding of chromene chemistry and its potential applications in synthesizing novel compounds with varied biological activities (El-Gohary, Ibrahim, El-Sawy, & Abdel-fatah, 2017).

Properties

IUPAC Name

6-chloro-N-(2,4-dimethoxyphenyl)-2-oxochromene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClNO5/c1-23-12-4-5-14(16(9-12)24-2)20-17(21)13-8-10-7-11(19)3-6-15(10)25-18(13)22/h3-9H,1-2H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNBJNQZZFHKHGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)C2=CC3=C(C=CC(=C3)Cl)OC2=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClNO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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